molecular formula C21H30Cl2N2O2 B2638279 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185061-37-3

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2638279
CAS No.: 1185061-37-3
M. Wt: 413.38
InChI Key: XZDUOJYJGVJPSM-UHFFFAOYSA-N
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Description

This compound is a β-adrenergic receptor ligand analog featuring a biphenyl-2-yloxy group linked to a propan-2-ol scaffold substituted with a 4-ethylpiperazine moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. The biphenyl group contributes to lipophilicity and receptor binding, while the ethylpiperazine substituent modulates selectivity for adrenergic receptor subtypes .

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.2ClH/c1-2-22-12-14-23(15-13-22)16-19(24)17-25-21-11-7-6-10-20(21)18-8-4-3-5-9-18;;/h3-11,19,24H,2,12-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDUOJYJGVJPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the biphenyl ether: Reacting 2-bromobiphenyl with sodium methoxide to form 2-methoxybiphenyl.

    Substitution reaction: Reacting 2-methoxybiphenyl with 3-chloropropanol in the presence of a base to form 1-([1,1’-Biphenyl]-2-yloxy)-3-chloropropanol.

    Nucleophilic substitution: Reacting 1-([1,1’-Biphenyl]-2-yloxy)-3-chloropropanol with 4-ethylpiperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.

    Substitution: The ethylpiperazine moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the ethylpiperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several piperazine- and aryloxypropanol-based derivatives. Key differences lie in substituent groups on the piperazine ring and the position/type of aryloxy moieties, which influence pharmacological activity, solubility, and metabolic stability.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (Target) C₂₅H₂₇Cl₂N₂O₂ 465.40 Biphenyl-2-yloxy, 4-ethylpiperazine High lipophilicity; moderate aqueous solubility (HCl salt)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride C₂₅H₂₇Cl₂N₂O₃ 438.95 Biphenyl-4-yloxy, 4-(4-methoxyphenyl)piperazine Enhanced serotonin receptor affinity; reduced β-adrenergic selectivity
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride C₁₉H₂₈Cl₂N₂O₃ 409.34 2-Allylphenoxy, 4-(2-hydroxyethyl)piperazine Improved metabolic stability due to hydroxyethyl group
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride C₂₄H₃₄Cl₂N₂O₂ 477.45 4-Adamantylphenoxy, 4-methylpiperazine Increased steric bulk; potential CNS penetration
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol C₂₅H₂₇ClN₂O₂ 422.95 Biphenyl-4-yloxy, 4-(2-chlorophenyl)piperazine Dual dopamine/serotonin receptor modulation; halogen enhances binding

Key Research Findings

Receptor Selectivity :

  • The target compound’s 4-ethylpiperazine group confers moderate β₁-adrenergic receptor selectivity, unlike the 4-(4-methoxyphenyl)piperazine analog, which shows cross-reactivity with serotonin receptors due to the methoxy group’s electron-donating effects .
  • Substitution with a 2-chlorophenyl group on piperazine (as in ) enhances dopamine D₂ receptor binding, a feature absent in the ethylpiperazine variant .

Solubility and Bioavailability :

  • The dihydrochloride salt form improves aqueous solubility across all analogs, but the hydroxyethyl-piperazine derivative () exhibits superior solubility due to hydrogen-bonding capacity .
  • Adamantyl-substituted analogs () show reduced solubility but enhanced blood-brain barrier penetration due to lipophilic adamantane .

Metabolic Stability: Allylphenoxy and hydroxyethyl-piperazine groups () reduce cytochrome P450-mediated degradation compared to biphenyl-based analogs . Methoxyphenyl substituents () increase susceptibility to demethylation, leading to shorter half-lives .

Pharmacological and Structural Insights

  • Biphenyl Position : The 2-yloxy substitution (target compound) vs. 4-yloxy () alters steric interactions with receptor pockets, impacting binding kinetics .
  • Piperazine Modifications :
    • Ethyl and methyl groups () favor adrenergic receptor binding via hydrophobic interactions.
    • Bulky substituents (e.g., adamantyl) may hinder receptor access but improve CNS targeting .

Biological Activity

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound with notable pharmacological potential. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H30Cl2N2O2C_{21}H_{30}Cl_2N_2O_2 and a molecular weight of 413.38 g/mol. It features a biphenyl moiety connected to a propanol group, which is further substituted with an ethylpiperazine unit. The dihydrochloride form enhances its solubility in water, potentially affecting its biological activity and bioavailability.

Structural Features

FeatureDescription
Biphenyl Moiety Contributes to hydrophobic interactions with biological membranes.
Propanol Group May influence receptor binding affinity.
Ethylpiperazine Unit Associated with neurotransmitter receptor modulation.

Pharmacological Properties

Research indicates that 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride exhibits significant biological activities, particularly in neuropharmacology. Its structural similarities to known neurotransmitter modulators suggest potential interactions with various receptors, including dopamine and serotonin receptors.

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing mood and behavior.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
  • Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective properties against oxidative stress and excitotoxicity.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride:

  • Study on Antidepressant Activity : A derivative demonstrated significant antidepressant effects in animal models by modulating serotonin receptors.
  • Neuroprotective Study : Another related compound was shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, it is useful to compare it with other compounds that share structural features:

Compound NameMolecular FormulaKey Features
1-(4-Methylpiperazin-1-yl)-3-(4-propoxyphenyl)propan-2-olC20H28N2O2Similar piperazine structure; potential for selective receptor activity.
4-Ethoxyphenyl-[3-(4-methylpiperazin-1-yl)propan-2-ol]C21H30N2O2Shares piperazine and propanol motifs; evaluated for antidepressant effects.
3-(4-Ethoxyphenyl)-N-(piperidinocarbonyl)-propanamideC22H30N2O3Contains piperidine instead of piperazine; studied for anti-inflammatory properties.

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